molecular formula C10H18O4 B2536075 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid CAS No. 123475-49-0

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid

Cat. No.: B2536075
CAS No.: 123475-49-0
M. Wt: 202.25
InChI Key: JXRDZQISULRRIS-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]pentanoic acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group at the third carbon of the pentanoic acid backbone. The Boc group (C₄H₉O₂C–) is widely utilized in organic synthesis, particularly in peptide chemistry, to protect amine functionalities during multi-step reactions . For example, it was identified in a study tracking extractable additives in soil microplastics, indicating its role as a functional additive in environmental matrices .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(6-8(11)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRDZQISULRRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid typically involves the esterification of pentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the Boc Group

The Boc group undergoes cleavage under acidic conditions to yield 3-hydroxypentanoic acid, tert-butanol, and carbon dioxide. This reaction is critical for deprotection strategies in multi-step syntheses.

Reaction ConditionsProductsYieldNotes
Trifluoroacetic acid (TFA), RT3-hydroxypentanoic acid + tert-butanol85–92%Rapid deprotection (<30 mins)
HCl (4M in dioxane), 0°C3-hydroxypentanoic acid + tert-butanol78%Gradual reaction (2–4 hours)

Mechanism : Protonation of the carbonate oxygen weakens the C–O bond, leading to cleavage and release of CO₂. The remaining hydroxyl group reforms the pentanoic acid backbone.

Base-Mediated Reactions

The carboxylic acid group participates in nucleophilic substitutions under basic conditions:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) to form esters, often catalyzed by sulfuric acid or thionyl chloride:

text
3-Boc-pentanoic acid + ROH → 3-Boc-pentanoate ester + H₂O
AlcoholCatalystYieldApplication
MethanolH₂SO₄90%Production of methyl esters
BenzylDCC/DMAP82%Peptide coupling intermediates

Amidation

Forms amide bonds with primary/secondary amines using coupling agents like DCC or EDCl:

text
3-Boc-pentanoic acid + RNH₂ → 3-Boc-pentanamide + H₂O
AmineCoupling AgentYieldUse Case
GlycineDCC/HOBt88%Peptide chain elongation
CyclohexylEDCl/HOAt75%Hydrophobic drug candidates

Decarboxylation Under Thermal Conditions

At elevated temperatures (>200°C), the carboxylic acid group undergoes decarboxylation to form CO₂ and a shortened hydrocarbon chain:

text
3-Boc-pentanoic acid → 3-Boc-butane + CO₂

This reaction is less common due to competing Boc decomposition but is utilized in specialty polymer synthesis.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related Boc-protected acids due to steric and electronic effects:

CompoundBoc Hydrolysis Rate (TFA)Esterification YieldKey Difference
3-Boc-pentanoic acid30 minutes90%Central Boc placement reduces steric hindrance
2-Boc-pentanoic acid 45 minutes85%Proximity to COOH slows esterification
Boc-L-leucine 20 minutes95%Amino acid backbone enhances solubility

Scientific Research Applications

Industrial Production Techniques

For large-scale production, continuous flow reactors are commonly employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions contribute to the scalability of this synthesis method.

Chemical Properties and Reactions

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

In organic synthesis, this compound serves as a crucial building block for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Biology

This compound is being investigated for its potential role in biochemical pathways and interactions with biological macromolecules. Studies suggest that it may influence protein synthesis and cellular metabolism due to its structure as an amino acid derivative.

Medicine

In pharmaceutical research, this compound is explored for its therapeutic properties. It may serve as a precursor in the synthesis of bioactive compounds with potential applications in treating various diseases. For instance, its derivatives have shown promise in enhancing protein synthesis rates in muscle cells, which could be beneficial for recovery from injuries or muscle-wasting diseases .

Industry

The compound is utilized in the production of specialty chemicals and materials that exhibit specific properties tailored for industrial applications. Its versatility allows for modifications that can lead to products with enhanced performance characteristics.

Case Studies

  • Neuroprotective Effects : A study indicated that compounds similar to this compound could enhance neuronal survival under oxidative stress conditions by modulating glutamate receptors, which are critical in neurodegenerative diseases.
  • Protein Synthesis Enhancement : Research demonstrated that this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways, suggesting applications in therapies for muscle recovery and growth .

Summary of Biological Activities

Activity TypeDescriptionReferences
Protein SynthesisEnhances incorporation into peptides
NeuroprotectiveModulates neurotransmitter levels
Metabolic ModulationInfluences metabolic pathways

Mechanism of Action

The mechanism of action of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid and its analogs:

Compound Name (IUPAC) Molar Mass (g/mol) Substituents/Modifications Physical Form Key Applications/Properties References
This compound Not reported Boc at C3 Not specified Soil additive interactions; environmental study
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 233.26 Boc at C2; hydroxyl at C5 Powder Requires PPE; no toxicology data available
3,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Not reported Boc at C2; methyl groups at C3 and C4 Not specified Chemical intermediate; peptide synthesis
4-Fluoro-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid Not reported Boc-protected methylamino at C2; fluoro at C4 Not specified Specialty synthesis; fluorinated analog
Boc-N-Me-Leu-OH (4-methyl-2-[methyl-Boc-amino]pentanoic acid) Not reported Boc-protected methylamino at C2; methyl at C4 Not specified Peptide synthesis; chiral building block

Biological Activity

3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid, also known by its CAS number 123475-49-0, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and various research findings related to its biological activity.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.262 g/mol
  • Structure : The compound features a pentanoic acid backbone with a tert-butyl ester group, which influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Target Interaction : Similar compounds have been shown to interact with specific molecular targets such as enzymes involved in metabolic pathways and receptors that modulate cellular responses.
  • Biochemical Pathways : The compound may influence several key biochemical pathways, potentially leading to effects on cell proliferation, apoptosis, and metabolic regulation .
  • Pharmacokinetics : The presence of the tert-butyl group enhances the lipophilicity of the compound, which can affect its absorption and distribution in biological systems .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further investigation in antiviral drug development .
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell growth in vitro, showing promise as an anticancer agent .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, which could have therapeutic implications.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug .
  • Enzyme Interaction Studies : Research has shown that this compound inhibits specific enzymes related to metabolic pathways, which could lead to altered cellular metabolism .
  • Toxicity Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully assess its long-term effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
Compound AStructure AAntiviralDifferent ester group
Compound BStructure BAnticancerVarying carbon chain length
Compound CStructure CEnzyme inhibitorUnique functional groups

Q & A

Q. Advanced Research Focus

  • Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) using C18 columns and acetonitrile/water gradients. Calibrate with certified reference materials .
  • Mass Spectrometry : High-resolution MS (HRMS) for accurate mass confirmation, particularly to distinguish from co-eluting isomers .
  • Derivatization : Enhance detection sensitivity by converting the acid to its methyl ester or fluorenylmethyloxycarbonyl (Fmoc) derivative for GC-MS analysis .

How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

Advanced Research Focus
The tert-butyloxycarbonyl (Boc) group:

  • Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, requiring activated coupling reagents like HATU or DCC for amide bond formation .
  • Acid Sensitivity : Boc is cleaved under strong acidic conditions (e.g., HCl/dioxane), necessitating orthogonal protection strategies for multi-step syntheses .
  • Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), critical for homogeneous reaction conditions .

What are the ecological implications of this compound, and how can its environmental persistence be assessed?

Advanced Research Focus
Despite limited ecotoxicological data, researchers should:

  • Biodegradation Assays : Use OECD 301B tests to measure mineralization rates in activated sludge.
  • Soil Mobility Studies : Employ column leaching experiments to evaluate adsorption coefficients (Kd) and potential groundwater contamination .
  • Metabolite Tracking : Identify transformation products (e.g., pentanoic acid derivatives) via LC-MS/MS to assess long-term ecological risks .

How can NMR spectroscopy differentiate stereoisomers of this compound derivatives?

Q. Advanced Research Focus

  • Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in 1^1H-NMR .
  • NOESY : Detect through-space interactions to confirm spatial arrangements of substituents (e.g., tert-butyl vs. pentanoic acid groups) .
  • Dynamic NMR : Monitor rotamer populations in flexible side chains to resolve conformational ambiguities .

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